In vitro inhibitory potency: SnMP Ki value versus SnPP
SnMP exhibits a competitive inhibition constant (Ki) of 14 nM against rat splenic microsomal heme oxygenase, a value that reflects a 10-fold enhancement in inhibitory potency compared to its parent compound SnPP after reduction of vinyl groups to ethyl groups on the porphyrin macrocycle [1]. This structural modification directly translates to superior in vivo heme catabolism suppression [1].
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 14 nM (0.014 μM) |
| Comparator Or Baseline | SnPP: Ki approximately 140-280 nM (inferred from 10-fold enhancement data) |
| Quantified Difference | Approximately 10-fold lower Ki (higher affinity) |
| Conditions | Rat splenic microsomal heme oxygenase, in vitro enzyme assay |
Why This Matters
Lower Ki indicates higher binding affinity, enabling lower dosing in vivo and potentially reducing off-target effects.
- [1] Drummond, G. S., Galbraith, R. A., Sardana, M. K., & Kappas, A. (1987). Reduction of the C2 and C4 vinyl groups of Sn-protoporphyrin to form Sn-mesoporphyrin markedly enhances the ability of the metalloporphyrin to inhibit in vivo heme catabolism. Archives of Biochemistry and Biophysics, 255(1), 64-74. View Source
